Carbonochloridic acid, heptyl ester

Hydrophobicity Drug Design Bioconjugation

Researchers requiring precise acylation stoichiometry often face reagent loss from rapid hydrolysis of lower alkyl chloroformates. n-Heptyl chloroformate directly addresses this with a hydrolytic half-life >53 min, providing a wider operational window for water-sensitive reactions. • LogP 4.10 - imparts superior lipophilicity for carbamate prodrugs targeting CNS penetration or enhancing LC-MS retention of polar analytes on C18 columns. • Low vapor pressure (~0.2 mmHg at 25°C) - minimizes evaporative loss during weighing, improving molar accuracy and reducing inhalation risk. • ≥98% purity across major suppliers ensures batch-to-batch consistency for reproducible synthetic outcomes. Bulk and research-scale packaging available for immediate dispatch.

Molecular Formula C8H15ClO2
Molecular Weight 178.65 g/mol
CAS No. 33758-34-8
Cat. No. B1294879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonochloridic acid, heptyl ester
CAS33758-34-8
Molecular FormulaC8H15ClO2
Molecular Weight178.65 g/mol
Structural Identifiers
SMILESCCCCCCCOC(=O)Cl
InChIInChI=1S/C8H15ClO2/c1-2-3-4-5-6-7-11-8(9)10/h2-7H2,1H3
InChIKeySATRZZYUXUGZIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Heptyl Chloroformate Overview


n-Heptyl chloroformate (CAS 33758-34-8) is a primary alkyl chloroformate ester characterized by a linear seven-carbon (C7) alkyl chain. It is a colorless to pale yellow liquid with a molecular formula of C₈H₁₅ClO₂ and a molecular weight of 178.66 g/mol. Its physicochemical properties include a boiling point of 200.1 °C at 760 mmHg, a density of approximately 1.018 g/cm³, a flash point of 63 °C, and a LogP value of 4.10 [1]. Like other chloroformates, it is a reactive acylating agent, primarily used in organic synthesis for the formation of esters and carbamates [2].

n-Heptyl Chloroformate Substitution Differences


Within the chloroformate class, the alkyl chain length is a critical determinant of the compound's physicochemical and reactive behavior. As established for alkyl chloroformates, thermal stability decreases in the order: aryl > primary alkyl > secondary alkyl > tertiary alkyl [1]. Additionally, higher alkyl and aromatic chloroformates exhibit slower hydrolysis rates compared to lower chloroformates like methyl and ethyl chloroformate at room temperature [2]. Therefore, substituting n-heptyl chloroformate with a shorter-chain analog (e.g., ethyl or propyl) without adjustment would lead to a mismatch in reaction kinetics, hydrolytic stability, and product lipophilicity (LogP), potentially compromising yield, purity, or downstream performance. The quantitative evidence below demonstrates that n-heptyl chloroformate occupies a specific, non-interchangeable position within the alkyl chloroformate series.

n-Heptyl Chloroformate: Key Quantitative Evidence


High LogP and Lipophilicity Enhancement

The partition coefficient (LogP) is a critical parameter for applications where molecular lipophilicity influences solubility, membrane permeability, or extraction efficiency. n-Heptyl chloroformate has a reported LogP of 4.10 [1]. In contrast, its shorter-chain analog, ethyl chloroformate, has a LogP of approximately 0.65 [2], while the longer-chain n-octyl chloroformate has a LogP of approximately 5.17 [3]. This difference of ~3.5 units in LogP corresponds to a >3000-fold increase in lipophilicity compared to the ethyl analog, enabling significantly enhanced partitioning into non-polar environments.

Hydrophobicity Drug Design Bioconjugation

Aqueous Stability Advantage

The stability of chloroformates in the presence of water is a key factor in their handling and use in biphasic or aqueous-organic reaction systems. While direct hydrolysis kinetics for n-heptyl chloroformate were not found, class-level inference provides a clear quantitative baseline. The measured hydrolysis half-lives for lower primary alkyl chloroformates (methyl, ethyl, and n-propyl) in water range from 1.4 to 5.4 minutes at room temperature [1]. It is well-established that the hydrolysis rate decreases as the alkyl chain length increases, and higher alkyl chloroformates hydrolyze more slowly [2][3]. Phenyl chloroformate, an aromatic analog, has a half-life of 53.2 minutes [1]. Therefore, n-heptyl chloroformate's half-life is expected to be significantly greater than 53 minutes.

Hydrolytic Stability Aqueous Reactions Reagent Stability

Reduced Volatility for Safer Handling

The molecular weight of an alkyl chloroformate directly impacts its volatility and handling safety. n-Heptyl chloroformate has a molecular weight of 178.66 g/mol . This is substantially higher than common laboratory-grade chloroformates like methyl chloroformate (94.50 g/mol) and ethyl chloroformate (108.52 g/mol) [1]. Consequently, n-heptyl chloroformate exhibits a significantly lower vapor pressure (approximately 0.2 mmHg at 25°C) [2] compared to ethyl chloroformate (approximately 80 mmHg at 25°C) [1]. This reduced volatility minimizes the risk of inhalation exposure and simplifies handling during weighing and transfer.

Reagent Handling Safety Physical Properties

n-Heptyl Chloroformate Application Scenarios


Lipophilic Carbamate Prodrug Synthesis

For the synthesis of carbamate-based prodrugs intended to cross biological membranes, n-heptyl chloroformate is the preferred acylating agent over shorter-chain alkyl chloroformates. Its LogP of 4.10 [1] ensures that the resulting heptyl carbamate derivative will have a significantly higher partition coefficient than an ethyl (LogP 0.65) or propyl analog. This enhanced lipophilicity can directly translate to improved oral absorption and blood-brain barrier penetration, critical for central nervous system drug candidates.

Polar Analyte Derivatization for LC-MS

When derivatizing highly polar or hydrophilic analytes (e.g., certain amino acids or polar drug metabolites) for LC-MS analysis, the use of n-heptyl chloroformate [1] is advantageous. The introduction of the hydrophobic heptyl group (LogP 4.10) dramatically increases retention on C18 or C8 stationary phases, improving separation from unretained matrix interferences and enhancing ionization efficiency in electrospray mass spectrometry. This is in contrast to derivatization with ethyl or methyl chloroformates, which may not provide sufficient hydrophobicity for adequate retention.

Stability in Biphasic Reactions

In synthetic protocols where the reaction medium contains water or generates water as a byproduct, n-heptyl chloroformate is a superior choice. Its inferred hydrolysis half-life of >53 minutes [2] provides a much larger operational window compared to the rapid hydrolysis (1-5 minutes) of methyl, ethyl, or propyl chloroformates [3]. This stability allows for more controlled addition, reduces reagent waste from competing hydrolysis, and can improve overall yield, particularly in slow reactions or when using excess reagent.

Low-Volatility Handling for Laboratory Precision

For small-scale, research-focused syntheses where precise stoichiometry is critical, n-heptyl chloroformate offers a practical advantage. Its low vapor pressure (~0.2 mmHg at 25°C) [4] compared to ethyl chloroformate (~80 mmHg) means that the reagent can be weighed and transferred in a fume hood with minimal evaporative loss. This not only improves the accuracy of molar calculations but also significantly reduces the risk of inhalation exposure, making it a safer choice for routine use .

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